molecular formula C10H7F2N5O2 B2438101 N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-39-8

N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2438101
CAS RN: 450345-39-8
M. Wt: 267.196
InChI Key: JUCKXEKTPRZFGR-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amine group (-NH2). The 3,4-difluorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with fluorine atoms attached at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions like nucleophilic substitution or condensation. For instance, the Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As this is a complex organic molecule, it’s likely to have a relatively high molecular weight. The presence of electronegative fluorine atoms could influence its polarity .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

The synthesis of complex molecules often involves the use of N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine as an intermediate or building block. For example, this compound is utilized in the creation of tetrahydropteridine stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. This process involves condensation reactions, reductions, and oxidative cyclizations to yield stereospecific compounds with high enantiomeric purity, demonstrating its significance in the synthesis of biologically relevant molecules (Bailey, Chandrasekaran, & Ayling, 1992).

Polymer Science

N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine has applications in the development of advanced polymeric materials. The synthesis of novel fluorinated polyimides is a prime example, where this compound contributes to the creation of materials with exceptional thermal stability, mechanical properties, and optical transparency. These materials are invaluable in the electronics and aerospace industries for their ability to withstand high temperatures while maintaining structural integrity and performance (Brink, Brandom, Wilkes, & McGrath, 1994). Similarly, the development of fluorinated aromatic diamine monomers for polyimides showcases the compound's role in enhancing polymer properties such as solubility in polar organic solvents, thermal stability, and mechanical strength (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Material Chemistry

In material chemistry, the synthesis and characterization of novel ‘3F’ fluorinated diamine monomer and its incorporation into semicrystalline polyimides underscore the compound's utility in creating materials with high glass transition temperatures, melting temperatures, and excellent solvent resistance. These characteristics are crucial for materials used in high-performance applications, highlighting the compound's versatility and importance in materials science research (Brink, Brandom, Wilkes, & McGrath, 1994).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. Fluorinated compounds, for instance, often require careful handling due to the reactivity of fluorine .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Given the presence of a pyrimidine ring, one possible area of interest could be in the development of new pharmaceuticals, particularly antiviral drugs .

properties

IUPAC Name

4-N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N5O2/c11-6-2-1-5(3-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCKXEKTPRZFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC(=C2[N+](=O)[O-])N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine

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